molecular formula C23H18ClN3O2 B12139069 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol

Cat. No.: B12139069
M. Wt: 403.9 g/mol
InChI Key: KVANSCLVQOMLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution reactions: Introduction of the phenyl and amino groups onto the pyrimidine ring.

    Etherification: The final step involves the reaction of the pyrimidine derivative with 4-chlorobenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA to disrupt replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-5-phenylpyrimidin-4-yl)-5-hydroxyphenol: Lacks the chlorobenzyl group.

    2-(2-Amino-5-phenylpyrimidin-4-yl)-5-methoxyphenol: Contains a methoxy group instead of a chlorobenzyl group.

Uniqueness

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorobenzyl)oxy]phenol is unique due to the presence of the chlorobenzyl group, which may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(4-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C23H18ClN3O2/c24-17-8-6-15(7-9-17)14-29-18-10-11-19(21(28)12-18)22-20(13-26-23(25)27-22)16-4-2-1-3-5-16/h1-13,28H,14H2,(H2,25,26,27)

InChI Key

KVANSCLVQOMLQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.